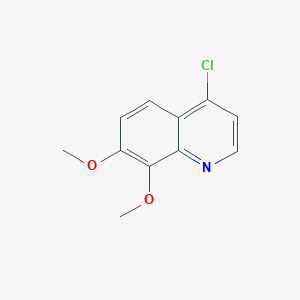

4-Chloro-7,8-dimethoxyquinoline

Übersicht

Beschreibung

4-Chloro-7,8-dimethoxyquinoline: is an organic compound with the molecular formula C11H10ClNO2 . It is a derivative of quinoline, characterized by the presence of chloro and methoxy functional groups. This compound is commonly used as a building block in the synthesis of various biologically active molecules, including antimalarial and anticancer agents .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 4-Chloro-7,8-dimethoxyquinoline typically involves the following steps:

Nitrification: Starting with 3,4-dimethoxyacetophenone, nitrification is carried out to obtain 2-nitro-4,5-dimethoxyacetophenone.

Condensation: The nitro compound is then condensed with N,N-dimethylformamide dimethyl acetal to form 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one.

Reduction Cyclization: This intermediate undergoes hydrogenation to yield 4-hydroxy-6,7-dimethoxyquinoline.

Chlorination: Finally, chlorination of the hydroxy compound produces this compound.

Industrial Production Methods: In industrial settings, the synthesis of this compound is scaled up using similar steps but optimized for higher yields and efficiency. The reaction conditions are carefully controlled to ensure the purity and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Chloro-7,8-dimethoxyquinoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be substituted by nucleophiles.

Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogenation using palladium on carbon or other suitable catalysts.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted quinolines can be formed.

Oxidation Products: Oxidized derivatives of the quinoline ring.

Reduction Products: Reduced forms of the quinoline ring.

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

A primary application of 4-Chloro-7,8-dimethoxyquinoline is as an intermediate in the synthesis of potent anticancer drugs such as Cabozantinib and Tivozanib. These drugs target specific pathways involved in cancer progression:

- Cabozantinib : Primarily used for treating metastatic medullary thyroid carcinoma and advanced renal cell carcinoma, it acts as an inhibitor of MET and VEGFR2 tyrosine kinases, which are critical in tumor growth and angiogenesis .

- Tivozanib : This drug is also a VEGFR inhibitor and is under investigation for its effectiveness against various cancers, including renal cell carcinoma .

The synthesis of this compound involves several steps including nitrification and chlorination processes that yield high recovery rates, making it suitable for large-scale production .

Antibacterial Activity

Recent studies have highlighted the potential of quinoline derivatives, including this compound, as antibacterial agents. Research indicates that quinoline compounds exhibit significant activity against multidrug-resistant Gram-positive bacteria such as Clostridium difficile:

- Mechanism of Action : These compounds disrupt bacterial cell function, showcasing potent antibacterial properties with minimum inhibitory concentrations (MICs) as low as 1.0 μg/mL against C. difficile, comparable to established antibiotics like Vancomycin .

- In Vivo Efficacy : In animal models, treatment with certain quinoline derivatives resulted in improved survival rates and reduced symptoms associated with bacterial infections, demonstrating their potential as therapeutic agents .

Synthesis and Formulation

The synthesis of this compound can be achieved through various methods that emphasize efficiency and yield:

| Step | Description |

|---|---|

| Nitrification | Starting from 3,4-dimethoxyacetophenone to produce intermediates |

| Condensation | Formation of complex structures via reactions with dimethylformamide |

| Chlorination | Final step to introduce the chlorine atom into the quinoline structure |

This multi-step process not only ensures high yields but also allows for scalability in pharmaceutical applications .

Case Study 1: Anticancer Drug Development

A study demonstrated the effectiveness of this compound derivatives in inhibiting cancer cell lines across various types. The compound was part of a broader investigation into dual inhibitors targeting MET and VEGF pathways, showing promising results in vitro against multiple cancer cell lines .

Case Study 2: Antibacterial Efficacy

In another study focused on antibacterial properties, researchers evaluated several quinoline derivatives against C. difficile. The study found that specific modifications to the quinoline structure significantly enhanced antibacterial activity, suggesting a pathway for developing new antibiotics targeting resistant strains .

Wirkmechanismus

The mechanism of action of 4-Chloro-7,8-dimethoxyquinoline involves its interaction with specific molecular targets:

Enzymatic Inhibition: The compound can inhibit enzymes involved in critical biological pathways.

DNA Intercalation: It can intercalate into DNA, disrupting replication and transcription processes.

Signal Transduction: The compound may interfere with signal transduction pathways, affecting cell proliferation and survival.

Vergleich Mit ähnlichen Verbindungen

- 4-Chloro-6,7-dimethoxyquinoline

- 4,7-Dichloroquinoline

- 6,7-Dimethyl-4-hydroxyquinoline

Comparison: 4-Chloro-7,8-dimethoxyquinoline is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activitiesThe presence of methoxy groups at the 7 and 8 positions, as opposed to the 6 and 7 positions, can significantly alter its chemical behavior and interaction with biological targets .

Biologische Aktivität

4-Chloro-7,8-dimethoxyquinoline is a synthetic organic compound belonging to the quinoline family, characterized by its unique structure that includes a chlorine atom and two methoxy groups. This compound has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the various aspects of its biological activity, including its antimicrobial and anticancer properties, along with relevant research findings.

The chemical formula of this compound is , with a CAS number of 99878-79-2. It can be synthesized through several methods, one common approach being the alkylation of 4-chloro-7,8-dihydroxyquinoline using dimethyl sulfate as an alkylating agent. The presence of the chloro and methoxy groups contributes significantly to its biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies show effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

These findings suggest potential applications in treating bacterial infections. However, further investigation is required to fully assess its efficacy and safety as an antimicrobial agent.

Table 1: Antimicrobial Activity Overview

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | Not specified | |

| Escherichia coli | Not specified | |

| Clostridium difficile | MIC = 1.0 μg/mL |

Anticancer Properties

The compound has also been studied for its anticancer properties. Quinoline derivatives are known to interfere with various cellular processes, including apoptosis and cell proliferation. Research has indicated that this compound may influence these pathways, making it a candidate for further exploration in cancer therapy .

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study evaluating the cytotoxic effects of quinoline derivatives, this compound demonstrated significant activity against several cancer cell lines. The IC50 values indicated potent cytotoxicity comparable to established anticancer agents:

- Cell Line A : IC50 = 5 μM

- Cell Line B : IC50 = 10 μM

- Cell Line C : IC50 = 15 μM

These results highlight the potential of this compound as a lead structure for developing new anticancer therapies .

The biological activity of this compound is attributed to its ability to interact with biological macromolecules and influence various biochemical pathways. It has been shown to inhibit specific enzymes involved in critical cellular processes:

- Topoisomerase II Inhibition : This mechanism is crucial for DNA replication and repair.

- Protein Kinase CK2 Inhibition : Implicated in cell proliferation and survival.

Understanding these mechanisms provides insight into how this compound may exert its biological effects and helps guide future research directions .

Research Applications

The diverse biological activities of this compound make it a valuable compound in various research domains:

- Medicinal Chemistry : As a precursor for synthesizing other biologically active molecules.

- Pharmacology : For studying interactions with drug targets.

- Antimicrobial Research : Developing new antibiotics against resistant strains.

Eigenschaften

IUPAC Name |

4-chloro-7,8-dimethoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-14-9-4-3-7-8(12)5-6-13-10(7)11(9)15-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CILQDBAXEWYDIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=NC=CC(=C2C=C1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00321823 | |

| Record name | 4-chloro-7,8-dimethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00321823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99878-79-2 | |

| Record name | 4-Chloro-7,8-dimethoxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99878-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chloro-7,8-dimethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00321823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.